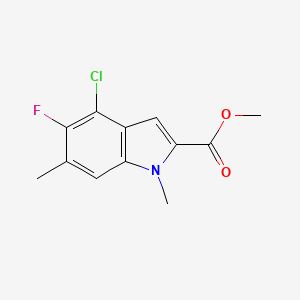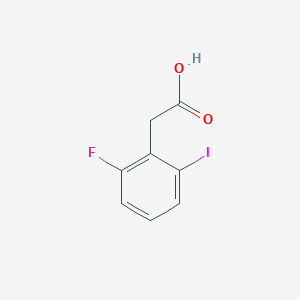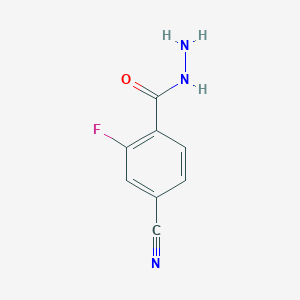![molecular formula C9H15NO B13894893 [(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B13894893.png)
[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,2S,4R)-6-azatricyclo[43002,4]nonan-1-yl]methanol is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the methanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
化学反応の分析
Types of Reactions
[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the methanol group to a carbonyl group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields a carbonyl compound, while reduction can regenerate the alcohol.
科学的研究の応用
[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which [(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological responses. The compound’s tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity.
類似化合物との比較
[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol can be compared with other similar compounds, such as:
[(1R,2S,4R,5S,7R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0^2,4]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate]: This compound shares a similar tricyclic core but differs in its functional groups and overall structure.
[(1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 2,2-Di(2-thienyl)glycolate]: Another related compound used as a precursor to Tiotropium Bromide.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol |
InChI |
InChI=1S/C9H15NO/c11-6-9-2-1-3-10(9)5-7-4-8(7)9/h7-8,11H,1-6H2/t7-,8-,9+/m0/s1 |
InChIキー |
IDXKJRQMYZLFAY-XHNCKOQMSA-N |
異性体SMILES |
C1C[C@]2([C@H]3C[C@H]3CN2C1)CO |
正規SMILES |
C1CC2(C3CC3CN2C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate](/img/structure/B13894818.png)


![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine](/img/structure/B13894833.png)



![methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13894862.png)


![4-Fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13894874.png)
![7-Benzyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13894882.png)
